An In-depth Technical Guide to Dimethyl 5-aminoisophthalate
An In-depth Technical Guide to Dimethyl 5-aminoisophthalate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dimethyl 5-aminoisophthalate is an aromatic compound with the chemical formula C₁₀H₁₁NO₄. It serves as a versatile intermediate in organic synthesis, finding applications in the preparation of novel polymers, dyes, and potentially as a scaffold in medicinal chemistry. This document provides a comprehensive overview of its chemical and physical properties, detailed synthesis protocols, and a summary of its current known applications and safety information. While its direct biological activity and involvement in signaling pathways are not extensively documented in publicly available literature, its utility as a building block warrants a thorough understanding of its characteristics.
Chemical and Physical Properties
Dimethyl 5-aminoisophthalate is a white to off-white crystalline solid. Its key chemical and physical properties are summarized in the table below for easy reference.
| Property | Value | Reference(s) |
| Molecular Formula | C₁₀H₁₁NO₄ | [1][2] |
| Molecular Weight | 209.20 g/mol | [1][3] |
| CAS Number | 99-27-4 | [1][2] |
| IUPAC Name | dimethyl 5-aminobenzene-1,3-dicarboxylate | [2][3] |
| Synonyms | 3,5-Dicarbomethoxyaniline, 5-Aminoisophthalic acid dimethyl ester | [3] |
| Melting Point | 178-181 °C | [1][4] |
| Boiling Point | 178-180 °C | [1] |
| Density | 1.248 ± 0.06 g/cm³ (Predicted) | [1] |
| Solubility | Soluble in ethyl acetate and dichloromethane; insoluble in water and methanol. | [1] |
| pKa (Predicted) | 2.31 ± 0.10 | [1] |
Synthesis of Dimethyl 5-aminoisophthalate
Several synthetic routes to Dimethyl 5-aminoisophthalate have been reported. The two primary methods involve the reduction of a nitro-substituted precursor and the direct esterification of 5-aminoisophthalic acid.
Method 1: Reduction of Dimethyl 5-nitroisophthalate
This common method involves the reduction of the nitro group of Dimethyl 5-nitroisophthalate to an amine. Various reducing agents and catalysts can be employed.
A widely used and efficient protocol for this transformation is catalytic hydrogenation.
-
Materials:
-
Dimethyl 5-nitroisophthalate
-
5% Palladium on Carbon (Pd/C)
-
Methanol (MeOH)
-
2M Hydrochloric Acid (HCl)
-
Deionized water
-
2M Sodium Hydroxide (NaOH)
-
Phosphorus pentoxide (P₂O₅)
-
-
Procedure:
-
In a 2L hydrogenation vessel equipped with a mechanical stirrer and a thermometer, add Dimethyl 5-nitroisophthalate (95.7g, 0.4 mol), 5% Pd/C (8g), methanol (0.8L), and 2M HCl (0.3L, 0.6 mol).[1]
-
Purge the vessel with nitrogen gas.[1]
-
Maintain the suspension under mechanical stirring and heat to a temperature of 45 to 55°C.[1]
-
Introduce hydrogen gas to the vessel to initiate the hydrogenation reaction.
-
After the reaction is complete (monitored by a suitable technique such as TLC or HPLC), filter the suspension to remove the insoluble residue.[1]
-
To the filtrate, add 2M NaOH until the pH reaches 10.[1]
-
The crystallized solid product is then collected by filtration, washed with deionized water, and dried under vacuum in the presence of P₂O₅ to yield Dimethyl 5-aminoisophthalate.[1] A yield of 92% has been reported for this method.[1]
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Method 2: Esterification of 5-Aminoisophthalic Acid
This method involves the direct esterification of 5-aminoisophthalic acid with methanol in the presence of an acid catalyst.
-
Materials:
-
5-Aminoisophthalic acid
-
Methanol (MeOH)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Ethyl Acetate (EtOAc)
-
Saturated Sodium Bicarbonate solution
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
-
Procedure:
-
Dissolve 5-aminoisophthalic acid (1.0 g, 5.52 mmol) in 10 ml of methanol.[1]
-
Add a catalytic amount of concentrated H₂SO₄ to the solution.[1]
-
Reflux the reaction mixture at 90°C overnight.[1]
-
After cooling, remove the solvent under reduced pressure.[1]
-
Dissolve the residue in 15 ml of ethyl acetate.[1]
-
Wash the organic solution sequentially with saturated sodium bicarbonate solution (2 x 15 ml) and brine (2 x 15 ml).[1]
-
Dry the organic layer over anhydrous Na₂SO₄.[1]
-
Remove the solvent under vacuum to afford Dimethyl 5-aminoisophthalate.[1]
-
Applications and Biological Relevance
Dimethyl 5-aminoisophthalate is primarily utilized as an intermediate in organic synthesis. Its bifunctional nature, possessing both amino and diester groups, makes it a valuable building block for a variety of molecules.
-
Polymer Chemistry: It serves as a monomer in the production of specialty polymers and resins.[5]
-
Dyestuff Industry: The aromatic amine functionality is a common feature in the synthesis of various dyes.
-
Pharmaceutical and Agrochemical Intermediates: It is used in the synthesis of more complex molecules for potential use in the pharmaceutical and agrochemical sectors.[1][6] For example, it has been used in the synthesis of new sweeteners and as a raw material for drug intermediates.[1]
-
Coordination Chemistry: The parent compound, 5-aminoisophthalic acid, has been used to create luminescent coordination polymers.[6]
Biological Activity and Signaling Pathways
Currently, there is a lack of specific studies in the public domain detailing the biological activity or the direct involvement of Dimethyl 5-aminoisophthalate in cellular signaling pathways. While related compounds, such as 5-aminoisophthalic acid, have been investigated for mutagenicity (and found to be non-mutagenic in an Ames test), and derivatives have been explored for antimicrobial properties through in silico studies, the pharmacological profile of Dimethyl 5-aminoisophthalate itself remains largely unexplored.[6][7] Researchers are encouraged to consider this compound as a potential scaffold for the design of novel bioactive molecules, but its specific effects on biological systems would require dedicated investigation.
Safety and Handling
Dimethyl 5-aminoisophthalate is classified as a hazardous substance and should be handled with appropriate safety precautions.
-
GHS Hazard Statements:
-
Precautionary Statements:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
-
P264: Wash skin thoroughly after handling.
-
P271: Use only outdoors or in a well-ventilated area.
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.
-
P302 + P352: IF ON SKIN: Wash with plenty of water.
-
P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
It is recommended to consult the Safety Data Sheet (SDS) from the supplier for complete and detailed safety information before handling this compound.
Spectroscopic Data
Spectroscopic data for Dimethyl 5-aminoisophthalate is available and is crucial for its characterization.
-
¹H NMR: Spectra are available in databases such as ChemicalBook.[9]
-
¹³C NMR: Data is available and consistent with the reported structure.[1]
-
IR Spectroscopy: Infrared spectra have been recorded and are available in spectral databases.[3]
-
Mass Spectrometry: Mass spectral data is available, with characteristic fragmentation patterns.[3]
Researchers should refer to spectral databases like PubChem and SpectraBase for detailed spectroscopic information.[3][7][10]
Conclusion
Dimethyl 5-aminoisophthalate is a readily accessible and versatile chemical intermediate with established synthetic protocols. Its primary value lies in its utility as a building block for more complex molecules in various fields, including materials science and medicinal chemistry. While its own biological profile is not well-characterized, the presence of reactive functional groups suggests potential for the development of novel compounds with interesting pharmacological properties. Further research into the biological effects of this molecule and its derivatives is warranted to fully explore its potential in drug discovery and development.
References
- 1. Dimethyl 5-aminoisophthalate | C10H11NO4 | CID 66831 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Dimethyl 5-aminoisophthalate, 98% 100 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 3. scbt.com [scbt.com]
- 4. Dimethyl 5-aminoisophthalate | 99-27-4 [chemicalbook.com]
- 5. Dimethyl 5-aminoisophthalate 98 99-27-4 [sigmaaldrich.com]
- 6. 5-Aminoisophthalate-based kojic acid-appended bis-1,2,3-triazole: a fluorescent chemosensor for Cu2+ sensing and in silico study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mutagenicity assessment of two potential impurities in preparations of 5-amino-2,4,6 triiodoisophthalic acid, a key intermediate in the synthesis of the iodinated contrast agent iopamidol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. calpaclab.com [calpaclab.com]
- 9. chemical-label.com [chemical-label.com]
- 10. Dimethyl 5-nitroisophthalate | C10H9NO6 | CID 83316 - PubChem [pubchem.ncbi.nlm.nih.gov]
